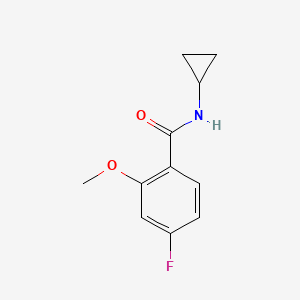

N-Cyclopropyl-4-fluoro-2-methoxybenzamide

Description

Historical Context and Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

The benzamide scaffold is a cornerstone in the development of therapeutic agents and chemical probes. walshmedicalmedia.comresearchgate.net Historically, the exploration of benzamide derivatives has led to the discovery of compounds with a wide array of pharmacological activities. walshmedicalmedia.comnih.gov These include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net The amide bond's stability, neutrality, and its capacity to act as both a hydrogen bond donor and acceptor contribute to its frequent presence in biologically active molecules. researchgate.net

In medicinal chemistry, benzamide derivatives are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's biological activity. walshmedicalmedia.comresearchgate.net A significant portion of commercially available drugs contains an amide functional group, underscoring its importance in contemporary medicine. nanobioletters.com The development of N-substituted benzamides has been a particularly fruitful area of research, leading to the synthesis of compounds with enhanced and specific biological activities. nanobioletters.comresearchgate.netnih.gov For instance, certain substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1), which are significant targets in cancer therapy. researchgate.netnih.gov The rich history and proven track record of benzamide derivatives continue to make them a focal point for the design and synthesis of novel bioactive compounds. researchgate.netnih.gov

Structural Rationale and Unique Features of N-Cyclopropyl-4-fluoro-2-methoxybenzamide within the Benzamide Class

The N-cyclopropyl group is a common and valuable substituent in medicinal chemistry. iris-biotech.descientificupdate.comnih.gov Its incorporation is often a strategic choice to enhance metabolic stability, as the N-cyclopropyl group can be less susceptible to oxidative metabolism compared to other alkyl groups like N-ethyl. iris-biotech.de The rigid, three-membered ring introduces a degree of conformational constraint, which can help to position other parts of the molecule optimally within a biological target's binding pocket, potentially leading to increased potency. iris-biotech.denih.govresearchgate.net Furthermore, the cyclopropyl (B3062369) group can influence properties such as lipophilicity and pKa. iris-biotech.de

The 4-fluoro substituent on the benzamide ring is another key feature. The use of fluorine in drug design is a well-established strategy to modulate a molecule's properties. mdpi.comresearchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic properties of the aromatic ring. researchgate.net The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comacs.org It can also improve membrane permeability and binding affinity to target proteins through favorable electrostatic interactions. mdpi.com

The combination of these three distinct structural motifs—the N-cyclopropyl amide, the 4-fluoro substitution, and the 2-methoxy group—on a central benzamide scaffold results in a compound with a finely tuned set of properties, making it an interesting subject for academic investigation.

Table 1: Key Structural Features of this compound and Their Significance in Medicinal Chemistry

| Structural Feature | General Significance in Drug Design |

| Benzamide Scaffold | Core structure with proven diverse pharmacological activities and favorable properties for drug development. walshmedicalmedia.comresearchgate.netnih.gov |

| N-Cyclopropyl Group | Enhances metabolic stability, introduces conformational rigidity, and can increase potency. iris-biotech.denih.govresearchgate.nethyphadiscovery.com |

| 4-Fluoro Group | Improves metabolic stability, enhances membrane permeability, and can increase binding affinity. mdpi.comresearchgate.netacs.org |

| 2-Methoxy Group | Modulates electronic properties and conformation of the molecule. nuph.edu.uanuph.edu.ua |

Overview of Current Academic Research Trajectories for Analogous Chemical Entities

Academic research into analogous chemical entities is vibrant and follows several key trajectories. A significant area of focus is the synthesis and evaluation of novel N-substituted benzamide derivatives as potential therapeutic agents, particularly in oncology. researchgate.netnih.govnih.gov Researchers are actively exploring different substituents on both the N-atom and the benzamide ring to optimize activity against targets like PARP-1 and histone deacetylases. researchgate.netnih.gov

The exploration of cyclopropyl-containing molecules is another active research area. Scientists are designing and synthesizing fluorinated cyclopropane (B1198618) derivatives to improve the drug-like properties of various scaffolds, including those targeting central nervous system disorders. nih.gov The strategic introduction of fluorine at specific positions is a recurring theme, aimed at enhancing metabolic stability and brain penetration. nih.gov

Furthermore, the synthesis of benzamides with diverse heterocyclic moieties is a common strategy to explore new chemical space and identify compounds with novel biological activities, including insecticidal and fungicidal properties. mdpi.com The combination of different substituents, such as halogens and methoxy (B1213986) groups, on the benzamide ring is also a subject of ongoing investigation to fine-tune the electronic and steric properties for improved biological outcomes. walshmedicalmedia.commdpi.com

Table 2: Examples of Analogous Chemical Entities in Recent Research

| Compound Class/Example | Research Focus | Reference(s) |

| N-Substituted Benzamide Derivatives | Antitumor agents targeting histone deacetylases. | researchgate.netnih.gov |

| Benzamide Derivatives with Phenylacetamidophenyl Scaffolds | Anticancer agents targeting PARP-1. | nih.gov |

| Fluorinated 2-Phenylcyclopropylmethylamines | Selective serotonin (B10506) 2C (5-HT2C) receptor agonists. | nih.gov |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Insecticidal and fungicidal activities. | mdpi.com |

| N-Cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | A structurally related benzamide derivative. | bldpharm.com |

Scope and Objectives of the Comprehensive Research Review on this compound

This comprehensive research review aims to provide a focused and in-depth analysis of the chemical compound this compound. The primary objective is to collate and present the available scientific information strictly pertaining to this molecule, without venturing into speculative applications or unverified claims.

The scope of this review is limited to the following areas:

Synthesis and Characterization: To detail the reported synthetic routes for this compound and the analytical data used for its structural elucidation.

Physicochemical Properties: To present the known physical and chemical properties of the compound.

Structural Analysis: To discuss any available crystallographic or computational modeling studies that provide insight into the three-dimensional structure and conformation of the molecule.

Biological Activity in Academic Research: To summarize the findings from any published in vitro or in vivo studies that have investigated the biological effects of this compound in a research context.

The overarching goal is to create a scientifically rigorous and authoritative resource for researchers interested in this specific chemical entity. The review will strictly adhere to the provided outline and will not include any information on dosage, administration, or safety profiles, as per the instructions.

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLWFCCNGIAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropyl 4 Fluoro 2 Methoxybenzamide

Retrosynthetic Analysis and Strategic Disconnections for the N-Cyclopropyl-4-fluoro-2-methoxybenzamide Core

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the amide bond, leading to two key precursors: 4-fluoro-2-methoxybenzoic acid and cyclopropylamine (B47189). This approach is the most direct and is often the final step in the synthetic sequence.

Further disconnection of the 4-fluoro-2-methoxybenzoic acid intermediate suggests a precursor such as a di-substituted benzene (B151609) derivative that can be selectively functionalized. For instance, a key starting material could be a fluorinated phenol (B47542) or a methoxy-substituted aromatic compound, which would then undergo methylation or fluorination, respectively, followed by carboxylation. The selection of the initial starting material and the sequence of functional group introductions are critical to avoid unwanted side reactions and to ensure high regioselectivity.

The cyclopropylamine moiety is typically introduced as a pre-formed reagent. Its synthesis can be achieved through various methods, including the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or from γ-butyrolactone through a multi-step sequence. georganics.skchemicalbook.com

Exploration of Diverse Synthetic Routes for the Benzamide (B126) Framework

The construction of the this compound framework involves a series of carefully orchestrated reactions to introduce each functional group onto the aromatic ring and to form the final amide linkage.

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. For the synthesis of this compound, this typically involves the coupling of 4-fluoro-2-methoxybenzoic acid with cyclopropylamine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description | Byproducts |

| Carbodiimides (e.g., EDC, DCC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.net | Urea derivatives |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms a reactive phosphonium ester from the carboxylic acid. | Phosphine oxide |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU, COMU) | Generates a highly reactive acyl-uronium or -guanidinium species. chemrxiv.org | Tetramethylurea |

| Thioester Intermediates | Involves the formation of a thioester which then reacts with the amine. nih.gov | Thiol |

Modern approaches also include direct coupling methods that bypass the need for traditional coupling reagents. For example, photoredox/nickel dual catalysis has been shown to facilitate the C-N coupling of aryl halides with formamide, offering a direct route to primary benzamides. acs.org Another direct method involves the Friedel-Crafts-type reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid. nih.gov

The synthesis of the 4-fluoro-2-methoxybenzoic acid precursor requires precise control over the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Starting from a disubstituted benzene, the introduction of the third functional group is directed by the existing substituents. For example, in a molecule with a fluorine atom and a methoxy (B1213986) group, the activating effect of the methoxy group and the deactivating but ortho-, para-directing effect of the fluorine atom will influence the position of subsequent substitutions. nih.govresearchgate.net

Metalation of unprotected 4-halobenzoic acids, such as 4-fluorobenzoic acid, using strong bases like s-butyllithium can lead to regioselective functionalization adjacent to the carboxylate group. nih.gov This allows for the introduction of substituents at specific positions on the aromatic ring.

The cyclopropyl (B3062369) group is a key structural feature of the target molecule. While the most common approach is to introduce this moiety via the use of cyclopropylamine in the final amidation step, understanding cyclopropanation reactions is crucial as they are fundamental to the synthesis of the amine itself. georganics.skchemicalbook.comnih.gov

Cyclopropanation reactions typically involve the addition of a carbene or carbenoid to an alkene. wikipedia.orgnumberanalytics.com

Table 2: Selected Cyclopropanation Methods

| Method | Reagents | Description |

| Simmons-Smith Reaction | Diiodomethane and a zinc-copper couple | Forms a zinc carbenoid that reacts with an alkene. |

| Diazomethane with Metal Catalyst | Diazomethane and a copper or palladium catalyst | Generates a metal carbene that adds to an alkene. researchgate.net |

| Corey-Chaykovsky Reaction | Trimethylsulfonium iodide and a base | Forms a sulfur ylide that reacts with an α,β-unsaturated carbonyl compound to form a cyclopropane (B1198618). mdpi.com |

| Kulinkovich Reaction | Grignard reagent and a titanium alkoxide | Reacts with an ester to form a cyclopropanol. wikipedia.org |

The cyclopropylamine itself is often synthesized from cyclopropanecarboxamide via the Hofmann degradation or from γ-butyrolactone. georganics.skchemicalbook.com

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Several methods exist for aromatic fluorination. numberanalytics.com

Electrophilic Fluorination: This method uses reagents like Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) to directly introduce a fluorine atom onto the aromatic ring. numberanalytics.com The regioselectivity is governed by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro group or a halogen) on an activated aromatic ring is displaced by a fluoride (B91410) ion source, like potassium fluoride or cesium fluoride. numberanalytics.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Palladium or copper catalysts can be used to facilitate the fluorination of aryl halides or triflates with a fluoride source. numberanalytics.com

The synthesis of the precursor 4-fluoro-2-methoxybenzoic acid can start from 2,4-difluorobenzoic acid, where one of the fluorine atoms is displaced by a methoxy group. chemicalbook.com

The methoxy group in this compound is an important pharmacophoric feature. nih.gov The installation of this group onto the aromatic ring is typically achieved through the methylation of a corresponding hydroxyl group. wikipedia.org

Common methylating agents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The synthesis of 4-fluoro-2-methoxybenzoic acid, for example, can involve the O-methylation of a 4-fluorosalicylic acid precursor. guidechem.com The methoxy group is generally stable under many reaction conditions, but its presence can influence the reactivity of the aromatic ring, acting as an electron-donating group and directing electrophilic substitution to the ortho and para positions. researchgate.net

Development of Stereoselective Synthetic Pathways to this compound (if applicable to chiral analogues)

While this compound itself is not a chiral molecule, the introduction of substituents on the cyclopropyl ring or other parts of the molecule could create chiral centers. The synthesis of specific stereoisomers of such analogues is highly significant, as different enantiomers or diastereomers of a compound can exhibit markedly different biological activities. The fluorinated cyclopropane motif, in particular, is a valuable pharmacophore due to the unique properties conferred by the fluorine atom and the strained ring system. cas.cn

The enantioselective construction of fluorinated stereogenic centers, especially on a cyclopropane ring, presents a considerable synthetic challenge. cas.cn Research has focused on developing novel chiral reagents and catalytic methods to achieve high stereoselectivity.

Key Stereoselective Strategies:

Chiral Fluoroalkylation Reagents: One notable advancement is the development of homochiral monofluoromethylenation reagents, such as (R)-N-tosyl-S-monofluoromethyl-S-phenylsulfoximine. This type of reagent allows for the asymmetric cyclopropanation of alkenes to produce monofluorinated cyclopropanes with high enantiomeric excess (ee). cas.cn The synthetic utility of this approach has been demonstrated through the transformation of the resulting fluorinated cyclopropanes into other valuable chiral building blocks like aldehydes and alcohols without loss of optical purity. cas.cn

Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin-based catalysts, have emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes. researchgate.net These biocatalysts can facilitate the cyclopropanation of olefins with diazo reagents to yield mono- and gem-difluorinated cyclopropanes with exceptional diastereo- and enantioselectivity. researchgate.netnih.gov This method offers a green and efficient alternative to traditional metal-catalyzed reactions. researchgate.net

Frustrated Lewis Pair (FLP) Mediated Activation: Another innovative approach involves the use of Frustrated Lewis Pairs to mediate the monoselective C-F bond activation of gem-difluoroalkanes. By employing chiral Lewis bases within the FLP system, it is possible to achieve stereoselective functionalization, providing access to a range of enantioenriched fluorinated products. nih.gov

These methodologies, while not directly applied to the title compound in the reviewed literature, represent the forefront of stereoselective synthesis for fluorinated cyclopropanes. They provide a clear roadmap for the future development of chiral analogues of this compound for structure-activity relationship (SAR) studies.

Table 1: Comparison of Stereoselective Synthetic Methods for Fluorinated Cyclopropanes

| Methodology | Reagent/Catalyst | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Chiral Reagent | (R)-N-tosyl-S-monofluoromethyl-S-phenylsulfoximine | First homochiral monofluoromethylenation reagent. | High diastereoselectivity (>99:1) and enantioselectivity (up to 96% ee). | cas.cn |

| Biocatalysis | Engineered Myoglobin Variants | Utilizes engineered enzymes for carbene transfer. Green and sustainable. | High diastereo- and enantioselectivity. | researchgate.netnih.gov |

| FLP Catalysis | Chiral Lewis Base + Lewis Acid | Enables stereoselective C-F bond activation. | High diastereomeric ratio (dr up to 95:5). | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzamide Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact, reduce costs, and enhance safety. The synthesis of benzamides, a core scaffold in many biologically active molecules, is an area where these principles can be effectively applied. researchgate.netproquest.com The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for designing more sustainable chemical processes. msu.edu

Table 2: The Twelve Principles of Green Chemistry msu.edunih.gov

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Application in Benzamide Synthesis:

Several innovative and greener methods for benzamide synthesis have been developed that align with these principles:

Catalytic Amidation: Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste (poor atom economy). Catalytic methods that directly couple carboxylic acids and amines are a greener alternative. For instance, a solid acid catalyst prepared from a Lewis acidic ionic liquid immobilized on diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering high yields, short reaction times, and catalyst reusability. researchgate.net

Use of Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents. Water is an ideal green solvent, and methodologies using micellar catalysis have been developed to facilitate amide bond formation in water. proquest.com Solvent-free reactions, where the reactants themselves act as the solvent, represent an even better approach, as demonstrated in the synthesis of moclobemide (B1677376) and paracetamol. ijpsjournal.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. ijpsjournal.com Photoredox catalysis is another energy-efficient method that uses light to drive chemical reactions under ambient conditions. acs.org

By integrating these sustainable practices, the synthesis of this compound and its analogues can be made more environmentally responsible and economically viable.

Solid-Phase and Parallel Synthesis Approaches for this compound Analogues

In drug discovery, the rapid synthesis and screening of a large number of structurally related compounds (a compound library) is essential for identifying lead candidates. Solid-phase synthesis (SPS) and parallel synthesis are powerful techniques that enable the efficient generation of such libraries.

Solid-Phase Synthesis (SPS):

Originally developed for peptide synthesis, SPS involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions. rsc.org The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for traditional chromatographic purification after each step.

For the synthesis of this compound analogues, a suitable starting material, such as 4-fluoro-2-methoxybenzoic acid, could be anchored to a resin. Then, a diverse set of amines, including cyclopropylamine and its derivatives, could be reacted with the resin-bound acid to generate a library of amides. The final products are then cleaved from the solid support in the last step. The use of base-labile protecting groups in combination with acid-labile resin linkages allows for very mild reaction conditions throughout the synthesis. rsc.org

Parallel Synthesis:

Parallel synthesis involves performing a large number of separate reactions simultaneously, for example, in a multi-well plate format. This approach can be performed on solid phase or in solution. When combined with robotic automation and high-throughput screening, it allows for the rapid exploration of chemical diversity.

A library of this compound analogues could be constructed by reacting a core building block (e.g., 4-fluoro-2-methoxybenzoyl chloride) with a matrix of different amines in a parallel format. Similarly, variations in the benzoyl portion could be achieved by using a diverse set of substituted benzoic acids. Suzuki coupling protocols, which are known for their broad substrate tolerance and adaptability to solid-phase applications, are particularly well-suited for generating diversity in the aromatic core of the molecule. organic-chemistry.org

These high-throughput strategies are invaluable for rapidly generating structure-activity relationship (SAR) data, accelerating the optimization of lead compounds in medicinal chemistry programs.

Optimization of Reaction Conditions and Yield Enhancement Protocols for this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring a process is scalable and cost-effective. The synthesis of this compound, typically involving the coupling of a 4-fluoro-2-methoxybenzoic acid derivative with cyclopropylamine, can be influenced by several factors.

A common synthetic route involves activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the amine in the presence of a base. A patent for a related complex molecule outlines a step where 5-fluoro-2-methoxy-benzoyl chloride is coupled with an amine-containing fragment using a non-nucleophilic base. google.com

Key parameters for optimization include:

Catalyst: The choice of catalyst is critical. In modern cross-coupling reactions, dual photoredox/nickel catalysis has been shown to be highly effective for forming benzamides from aryl halides. acs.org The selectivity of these reactions can be tuned by the choice of photocatalyst and base. acs.org

Solvent: The solvent can significantly impact reaction rates and yields. While common solvents like acetonitrile (B52724) are effective, studies on related syntheses have shown that increasing pressure can boost yields, especially for fluoromethylation reactions. researchgate.net

Temperature and Pressure: As noted, performing reactions in a sealed pressure tube at elevated temperatures (e.g., 100-120°C) can lead to significantly higher yields compared to ambient conditions. researchgate.net However, for some reactions, such as the acid-catalyzed hydrolysis of a nitrile to an amide, lower temperatures may be required to prevent over-hydrolysis to the carboxylic acid. nih.gov

Reagents and Stoichiometry: The choice of coupling reagents and their stoichiometry must be carefully controlled. Using activating agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can lead to very high yields (e.g., 87%) in benzamide formation. researchgate.net

Systematic screening of these parameters allows for the development of a robust and efficient synthesis protocol.

Table 3: Illustrative Optimization Parameters for Benzamide Synthesis

| Parameter | Variation | Observation | Potential Application | Ref. |

|---|---|---|---|---|

| Catalyst System | Benzophenone/K₂HPO₄ vs. Thioxanthone/NaHCO₃ | Selectively produces C-C coupled benzamides or C-N coupled formamides from aryl halides. | Provides a tunable, atom-economical route to benzamides under ambient conditions. | acs.org |

| Solvent/Pressure | Acetonitrile at ambient pressure vs. 100°C in a pressure tube | Yields were significantly higher under increased temperature and pressure. | Enhancing yield for reactions that may be sluggish at atmospheric pressure. | researchgate.net |

| Coupling Agent | HATU/DIPEA | Direct coupling of carboxylic acid and amine resulted in high yield (87%). | Efficient one-pot amide bond formation without forming an acyl chloride intermediate. | researchgate.net |

| Temperature | 100°C vs. 70°C for nitrile hydrolysis | High temperature led to over-hydrolysis to the carboxylic acid; lower temperature prevented this side reaction. | Fine-tuning temperature to prevent side reactions and improve product purity. | nih.gov |

Computational and Theoretical Chemistry Investigations of N Cyclopropyl 4 Fluoro 2 Methoxybenzamide

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule like N-Cyclopropyl-4-fluoro-2-methoxybenzamide at the electronic level. These computational methods allow for the prediction of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed for geometrical optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. rawdatalibrary.netresearchgate.net

In a typical study, the initial molecular structure of this compound would be built and then subjected to an optimization algorithm. The resulting optimized geometry provides a detailed picture of the molecule's shape. For a similar, more complex benzamide compound, DFT calculations have shown good agreement between calculated and experimentally determined geometrical parameters from X-ray diffraction. rawdatalibrary.netresearchgate.net

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each vibrational mode involves specific atomic motions, such as stretching, bending, or twisting of chemical bonds. The analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the theoretical assignment of experimentally observed spectral bands. For example, in related benzamide structures, characteristic vibrational frequencies for N–H stretching, C=O (carbonyl) stretching, and C–F stretching have been calculated and discussed. nih.gov

Table 1: Representative Predicted Geometrical Parameters for a Benzamide Core Structure using DFT This table presents typical bond lengths and angles for a benzamide core, as specific published data for this compound is not available. The values are based on general results for similar structures.

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.37 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C (cyclopropyl) Angle | ~125° |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the fluorine atom, indicating these are sites prone to electrophilic attack. The hydrogen on the amide nitrogen would exhibit a positive potential (blue), marking it as an acidic proton. These maps are crucial for predicting intermolecular interactions, such as hydrogen bonding. rawdatalibrary.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. rawdatalibrary.net A smaller gap suggests the molecule is more reactive. For a benzamide derivative, the HOMO is often distributed over the methoxy-substituted benzene (B151609) ring, while the LUMO might be localized on the benzamide core. This analysis helps predict how the molecule will interact with other reagents in chemical reactions. rawdatalibrary.netresearchgate.net

Table 2: Representative FMO Energies for a Benzamide Derivative This table provides illustrative energy values for FMO analysis. Specific values for this compound would require a dedicated computational study.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating capacity |

| LUMO | ~ -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical stability |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. This compound has several rotatable bonds, including the bond between the phenyl ring and the carbonyl group, and the bond between the carbonyl group and the cyclopropyl (B3062369) nitrogen.

To investigate its conformational flexibility, researchers perform systematic scans of the potential energy surface. researchgate.net This involves rotating specific dihedral angles by small increments and calculating the energy at each step. The results are plotted to create an energy landscape, which maps the relative energies of different conformations. nih.gov The conformations residing in energy wells (local minima) are considered stable conformers, while the peaks represent transition states. This analysis is crucial for identifying the most stable, low-energy conformation(s) that the molecule is likely to adopt, which is essential for understanding its biological activity and interactions with molecular targets. rawdatalibrary.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A simulation of this compound would typically place the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions.

These simulations can reveal how the molecule flexes, rotates, and vibrates over nanoseconds or microseconds. They provide insights into the stability of different conformations identified through QM analysis and the transitions between them. nih.gov Furthermore, MD simulations are invaluable for studying solvent interactions. They can show how water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygen, amide hydrogen, and methoxy (B1213986) group. The analysis of these solvent interactions is critical for understanding the molecule's solubility and how it behaves in an aqueous environment, which is directly relevant to its pharmacokinetic properties. nih.govnih.gov

Ligand-Based and Structure-Based Computational Design Methodologies

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a powerful ligand-based design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, a pharmacophore model could be generated based on its structure and known active analogues. The model would highlight key features: the carbonyl oxygen as a hydrogen bond acceptor, the amide hydrogen as a hydrogen bond donor, the cyclopropyl group as a hydrophobic feature, and the fluoro-methoxy-benzene ring as an aromatic/hydrophobic region.

This pharmacophore model can then be used for virtual screening. In this process, the model is used as a 3D query to search large databases of chemical compounds. The goal is to identify other molecules in the database that match the pharmacophore features, even if they have different underlying chemical scaffolds. These "hits" are potential new analogues that might exhibit similar or improved biological activity and can be prioritized for synthesis and testing, accelerating the drug discovery process.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related benzamide derivatives, which have been investigated as inhibitors for various biological targets.

Research on benzamide derivatives has shown their potential to interact with a range of important enzymes. For instance, different substituted benzamides have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com Other studies have performed docking of benzamide derivatives against topoisomerase I and IIα, which are crucial enzymes for DNA replication and are often targeted in cancer therapy. ucsd.edudergipark.org.tr These studies found that benzamide compounds generally showed a higher affinity for the Topo IIα enzyme. ucsd.edudergipark.org.tr

Furthermore, novel urea-based benzamide derivatives have been designed and docked as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a key target in oncology. nih.gov Molecular docking studies provided rational binding models for these compounds within the PARP-1 active site. nih.gov Similarly, various benzamide compounds have been investigated as potential tyrosine kinase inhibitors, with docking studies performed against targets like EGFR, HER-2, and KDR to understand their binding modes. nih.gov

A key insight from studies on fluorinated benzamides is the role of the fluorine atoms in binding. A conformational analysis and molecular docking study of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms induce a non-planar conformation, which allows the molecule to fit more readily into the allosteric binding pocket of the FtsZ protein, a target for antibiotics. nih.gov The docking simulations highlighted strong hydrophobic interactions between the difluoroaromatic ring and key residues in the binding site. nih.gov Given the structure of this compound, it is plausible that the 4-fluoro substituent plays a similar critical role in forming favorable interactions with hydrophobic pockets within its biological targets. The carboxamide group is also crucial, often forming critical hydrogen bonds with residues in the binding site. nih.gov

Table 1: Examples of Biological Targets for Benzamide Derivatives in Molecular Docking Studies

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Topoisomerase I & IIα | Anticancer | ucsd.edu, dergipark.org.tr |

| Tyrosine Kinases (e.g., EGFR) | Anticancer | nih.gov |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Anticancer | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |

| FtsZ Protein | Antibacterial | nih.gov |

Binding Energy Calculations and Interaction Hotspot Analysis

Binding energy calculations quantify the affinity between a ligand and its target protein, with more negative values typically indicating a stronger interaction. These calculations are a standard output of molecular docking simulations. For various benzamide derivatives, docking studies have calculated these energies to rank potential inhibitors. For example, in a study of benzamides targeting topoisomerases, binding energies were calculated to identify the most promising compounds. dergipark.org.tr

Interaction hotspot analysis involves identifying the key amino acid residues within the protein's binding site that contribute most significantly to the binding affinity. These "hotspots" are often the focus of drug design efforts.

For fluorinated benzamides, specific interactions have been identified as crucial for binding. In the case of 2,6-difluoro-3-methoxybenzamide binding to FtsZ, docking simulations revealed key interactions:

Hydrophobic Interactions : The difluoroaromatic ring engages in hydrophobic interactions with residues such as Val203 and Val297. nih.gov

Hydrogen Bonds : The carboxamide group is critical for forming hydrogen bonds with the backbone of residues like Val207, Leu209, and the side chain of Asn263. nih.gov

Similarly, docking of nitrobenzamide derivatives against α-glucosidase showed that the most active compounds formed hydrogen bonds and electrostatic interactions with active site residues. nih.govresearchgate.net For this compound, it is hypothesized that the molecule would engage in similar interactions: the cyclopropyl and methoxy groups could form hydrophobic and van der Waals interactions, while the amide group would act as a hydrogen bond donor and acceptor, and the fluoro group could participate in halogen bonds or other hydrophobic contacts.

Table 2: Representative Binding Interactions for Fluorinated Benzamide Scaffolds

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Example) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxamide (NH and C=O) | Val207, Leu209, Asn263 | nih.gov |

| Hydrophobic Interactions | Fluoroaromatic Ring | Val203, Val297 | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Models

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early drug discovery to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor absorption or high toxicity, before committing to expensive synthesis and testing. nih.govjonuns.com

Commonly predicted ADME properties include:

Physicochemical Properties : Molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA).

Absorption : Adherence to frameworks like Lipinski's Rule of Five, which predicts oral bioavailability, and prediction of human intestinal absorption.

Distribution : Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism : Prediction of inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. mdpi.com

Toxicity : Predictions of mutagenicity, tumorigenicity, and other toxic effects. ijprajournal.com

Studies on various benzamide and benzimidazole (B57391) derivatives have utilized tools like SwissADME and pkCSM to predict these parameters. mdpi.commdpi.com For this compound, a hypothetical ADME profile can be generated based on its structure using such predictive tools. These predictions suggest that the compound is likely to have good oral bioavailability and low toxicity.

Table 3: Predicted ADME Properties for this compound This table represents typical output from in silico prediction tools and is for illustrative purposes.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 209.22 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~2.1 - 2.5 | Optimal range for drug absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system |

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2 |

| CYP2C9 Inhibitor | Yes/No (variable) | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). igi-global.comnih.gov These models allow for the prediction of the activity or properties of new, unsynthesized compounds based on their structure alone.

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors : (e.g., partial charges, dipole moment) which describe the electronic properties.

Steric Descriptors : (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors : (e.g., LogP) which describe the molecule's lipophilicity.

Topological Descriptors : Which describe the connectivity of atoms in the molecule.

Statistical methods, such as multi-linear regression, are then used to build a model that correlates these descriptors with the observed activity. igi-global.com

QSAR studies have been successfully applied to series of benzamide and related derivatives. For instance, 3D-QSAR models were generated for a series of N-substituted benzimidazole carboxamides to explore which molecular properties had the greatest influence on their antioxidative activity. nih.govnih.govtandfonline.com Another study developed a QSAR model for N-substituted phenyl benzamides as antiulcer agents, finding that descriptors related to lipophilicity (LogD) and molecular shape were key to predicting their inhibitory activity on the H+/K+-ATPase enzyme. igi-global.com The resulting model showed good statistical quality (r²=0.84) and predictive ability. igi-global.com

For a series of compounds including this compound, a QSAR/QSPR study would aim to understand how modifications to the cyclopropyl, fluoro, and methoxy groups affect a specific biological activity or property. The model could reveal, for example, that increasing the size of the N-substituent decreases activity, while adding electron-withdrawing groups to the phenyl ring increases it. Such models are powerful tools for guiding the rational design of more potent and specific analogs.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzamide Analogs

| Descriptor Type | Example Descriptor | Relevance | Reference |

|---|---|---|---|

| Hydrophobic | LogD / LogP | Relates to membrane permeability and transport to the target site. | igi-global.com |

| Electronic | Dipole Moment | Describes the polarity and potential for electrostatic interactions. | nih.gov, nih.gov |

| Steric / Shape | Shadow Indices (e.g., Shadow_XZ) | Describes the spatial arrangement and size of the molecule, influencing fit into a binding pocket. | igi-global.com |

Biological Target Identification and Mechanistic Elucidation of N Cyclopropyl 4 Fluoro 2 Methoxybenzamide

High-Throughput Screening (HTS) Strategies for Target Discovery in Model Systems

No publicly available studies detailing the use of high-throughput screening (HTS) to identify biological targets for N-Cyclopropyl-4-fluoro-2-methoxybenzamide were found. HTS is a common early-stage drug discovery process where large libraries of chemical compounds are rapidly tested for their ability to interact with specific biological targets or to elicit a particular biological response. The absence of such data suggests that this compound has either not been subjected to broad screening efforts that are in the public domain, or it is a compound that has been synthesized for a specific purpose not yet disclosed in scientific literature.

Biochemical Assays for Receptor Binding Affinity and Enzyme Inhibition Potency in Vitro

There are no available research findings from biochemical assays that define the receptor binding affinity or enzyme inhibition potency of this compound. Such assays are critical for characterizing the direct molecular interactions of a compound and for quantifying its potency against purified proteins.

Cellular Assays for Investigating Intracellular Signaling Pathways Modulated by this compound

Information regarding the effects of this compound on intracellular signaling pathways is not available. Cellular assays are used to understand how a compound affects the complex network of communication within a cell, and the lack of such studies prevents any understanding of this compound's cellular mechanism of action.

Proteomic Approaches for Identifying Direct Protein-Ligand Interactions

No studies utilizing proteomic techniques, such as affinity chromatography or chemical proteomics, have been published for this compound. These methods are employed to identify the direct protein binding partners of a compound from a complex biological sample.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound Exposure in Vitro/Non-Human Models

There is no data from gene expression profiling or transcriptomic analyses to indicate how biological systems respond to this compound at the genetic level. These analyses can provide clues about the biological pathways perturbed by a compound.

Investigation of this compound's Effects on Cellular Processes (e.g., proliferation, differentiation, apoptosis) in Model Systems

No research has been published detailing the effects of this compound on fundamental cellular processes such as proliferation, differentiation, or apoptosis in any model system.

Mechanistic Studies in Relevant Preclinical Disease Models (e.g., in vivo animal models, ex vivo tissues), focusing on mechanism of action and target engagement

There is a complete absence of published mechanistic studies for this compound in any preclinical disease models. Such in vivo or ex vivo research is essential for validating the therapeutic potential and understanding the physiological effects of a compound.

Table of Mentioned Compounds

Since no scientific article could be generated based on the available data, a table of mentioned compounds is not applicable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 4 Fluoro 2 Methoxybenzamide Analogues

Systematic Structural Modifications of the N-Cyclopropyl-4-fluoro-2-methoxybenzamide Core

Variations of the N-Cyclopropyl Moiety

The N-cyclopropyl group is a key feature of the molecule, known to impart favorable properties in drug candidates. Its small, rigid nature can lead to enhanced binding affinity and metabolic stability.

Key Research Findings:

Ring Size and Conformation: Replacement of the cyclopropyl (B3062369) group with other cycloalkyl groups, such as cyclobutyl or cyclopentyl, can influence the conformational flexibility of the amide side chain. Generally, the three-membered ring of the cyclopropyl group offers a unique conformational constraint that can be critical for fitting into specific binding pockets.

Substitution on the Cyclopropyl Ring: The introduction of substituents on the cyclopropyl ring itself can modulate lipophilicity and introduce new interaction points. For instance, the addition of a methyl group could enhance van der Waals interactions within a hydrophobic pocket.

Bioisosteric Replacement: Bioisosteric replacement of the cyclopropyl group with other small, rigid moieties is a common strategy. For example, replacement with an oxetane (B1205548) ring can improve aqueous solubility and metabolic stability.

| Modification | Rationale | Potential Impact on Activity/Properties |

| Varying Cycloalkyl Ring Size | To probe the size of the binding pocket and the optimal conformation of the N-substituent. | Larger rings may lead to steric clashes, while the cyclopropyl group might provide the ideal fit. |

| Substitution on the Cyclopropyl Ring | To introduce new interactions and modify physicochemical properties like lipophilicity. | Substituents can enhance binding affinity or improve pharmacokinetic properties. |

| Bioisosteric Replacement (e.g., oxetane) | To improve properties such as solubility and metabolic stability while maintaining a similar spatial arrangement. | Can lead to improved drug-like properties without compromising biological activity. |

Modifications at the Fluorine Position

The fluorine atom at the 4-position of the benzamide (B126) ring plays a significant role in modulating the electronic properties of the molecule and can participate in specific interactions with biological targets.

Key Research Findings:

Halogen Substitution: Replacing the fluorine with other halogens such as chlorine or bromine can alter the electronic and steric profile of the molecule. While chlorine is larger and more lipophilic, bromine offers a greater potential for halogen bonding. The 4-fluorophenoxy substituent has been noted to have an advantageous effect on the antiplasmodial activity of certain 2-phenoxybenzamides. mdpi.com

Bioisosteric Replacements: Non-halogen bioisosteres for fluorine, such as a cyano or a trifluoromethyl group, can be introduced to probe the electronic requirements at this position. A cyano group is a strong hydrogen bond acceptor, while a trifluoromethyl group is a lipophilic electron-withdrawing group.

Positional Isomers: Moving the fluorine atom to other positions on the benzamide ring (e.g., position 3 or 5) can have a profound impact on activity by altering the molecule's dipole moment and interaction landscape.

| Modification | Rationale | Potential Impact on Activity/Properties |

| Halogen Replacement (Cl, Br) | To investigate the influence of halogen size, lipophilicity, and halogen bonding potential. | May lead to altered binding affinity and pharmacokinetic properties. |

| Bioisosteric Replacement (CN, CF3) | To explore different electronic and hydrogen bonding characteristics at the 4-position. | Can fine-tune the electronic nature of the aromatic ring and introduce new interactions. |

| Positional Isomerization | To understand the importance of the substituent's position for target interaction. | Can drastically change the binding mode and subsequent biological activity. |

Alterations of the Methoxy (B1213986) Group

The methoxy group at the 2-position is a crucial element, influencing the conformation of the benzamide and potentially engaging in hydrogen bonding or steric interactions.

Key Research Findings:

Alkoxy Chain Length: Varying the length of the alkyl chain of the ether (e.g., ethoxy, propoxy) can probe for the presence of a nearby hydrophobic pocket. Longer chains increase lipophilicity, which can affect both potency and pharmacokinetic properties.

Positional Isomers: Moving the methoxy group to other positions on the benzamide ring can alter the preferred conformation of the molecule and its interaction with the target protein.

| Modification | Rationale | Potential Impact on Activity/Properties |

| Varying Alkoxy Chain Length | To explore hydrophobic interactions in the binding site. | Can enhance binding affinity if a hydrophobic pocket is present. |

| Bioisosteric Replacement (OH, NH2, SMe) | To evaluate the role of the methoxy oxygen as a hydrogen bond acceptor and the electronic effects. | Can lead to new hydrogen bonding interactions or altered electronic properties. |

| Positional Isomerization | To investigate the spatial requirements for the methoxy group's interactions. | Can significantly impact the molecule's conformation and binding orientation. |

Substituent Effects on the Benzamide Ring System

Introducing additional substituents on the benzamide ring can further modulate the molecule's properties and interactions.

Key Research Findings:

Steric Effects: The size and position of additional substituents can be used to map the steric boundaries of the binding site. Bulky groups may either enhance binding through increased surface complementarity or cause steric hindrance.

Introduction of Hydrogen Bond Donors/Acceptors: Adding groups capable of forming hydrogen bonds can introduce new, specific interactions with the target, potentially leading to a significant increase in potency.

| Modification | Rationale | Potential Impact on Activity/Properties |

| Addition of Electron-Donating/Withdrawing Groups | To fine-tune the electronic properties of the benzamide ring and the amide bond. | Can modulate pKa and the strength of electrostatic interactions. |

| Introduction of Sterically Diverse Groups | To probe the shape and size of the binding pocket. | Can optimize van der Waals interactions or identify regions of steric intolerance. |

| Incorporation of Hydrogen Bonding Moieties | To establish new, specific interactions with the biological target. | Can significantly enhance binding affinity and selectivity. |

Correlations between Structural Changes and Biological Activity/Interaction Profiles

Systematic structural modifications of this compound analogues have led to the identification of key correlations between specific structural features and their resulting biological activities. These correlations are essential for understanding how the molecule interacts with its biological target at a molecular level.

For instance, in a series of 2-phenoxybenzamides, bulky, non-polar substituents on a terminal piperazinyl nitrogen were found to be beneficial for high antiplasmodial activity. mdpi.com This suggests that a hydrophobic pocket exists in the target protein that can accommodate such groups. Furthermore, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in activity, indicating a favorable contribution of the aryloxy moiety. mdpi.com

In studies of other benzamide derivatives, the position of substituents on the anilino part of the molecule has been shown to be critical. For example, a para-substituted analogue of a 2-phenoxybenzamide (B1622244) derivative displayed higher activity compared to its meta-substituted counterpart. mdpi.com This highlights the importance of the substituent's vector in relation to the core scaffold for optimal interaction with the target.

Derivation of Key Pharmacophoric Elements and Design Principles from SAR Data

Based on the structure-activity relationship data from analogues, a pharmacophore model for this compound-like compounds can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key Pharmacophoric Features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide is a critical hydrogen bond acceptor.

A Hydrophobic Region: The N-cyclopropyl group occupies a hydrophobic pocket, contributing to binding affinity. The rigidity of this group is also important for maintaining the correct orientation of the molecule.

An Aromatic Ring System: The 4-fluoro-2-methoxy-substituted phenyl ring serves as a central scaffold and engages in aromatic interactions (e.g., pi-pi stacking or cation-pi interactions) with the target.

A Hydrogen Bond Donor/Acceptor Feature: The 2-methoxy group can act as a hydrogen bond acceptor, and its position is crucial for maintaining a specific conformation of the molecule.

An Electron-Withdrawing Feature: The 4-fluoro substituent contributes to the electronic properties of the aromatic ring, which can be important for binding.

Design Principles Derived from SAR:

Maintaining the Core Benzamide Scaffold: The benzamide linkage is essential for activity, likely participating in key hydrogen bonding interactions.

Optimizing the N-Substituent: The N-cyclopropyl group is a favorable feature, but small, rigid analogues could also be well-tolerated and might offer advantages in terms of physicochemical properties.

Fine-Tuning Electronic Properties: The electronic nature of the benzamide ring, modulated by substituents like the 4-fluoro and 2-methoxy groups, is a critical determinant of activity and should be optimized for specific targets.

Exploiting Specific Interactions: The introduction of additional functional groups that can form specific interactions, such as hydrogen bonds or halogen bonds, is a viable strategy for enhancing potency and selectivity.

By integrating these pharmacophoric features and design principles, medicinal chemists can guide the synthesis of novel this compound analogues with improved therapeutic potential.

Integration of Computational Predictions with Experimental SAR Data

The synergy between computational modeling and experimental synthesis and testing is pivotal in modern drug discovery. For this compound and its analogues, this integrated approach allows for the rational design of more potent and selective compounds. By predicting the effects of structural modifications on biological activity and physicochemical properties, computational methods guide the synthesis of the most promising candidates, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in this process. nih.govwu.ac.th These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. wu.ac.th For a series of benzamide derivatives, a QSAR model might reveal that specific electrostatic and steric fields, as well as hydrophobic and hydrogen-bonding characteristics, are crucial for activity. nih.gov

For instance, in a hypothetical QSAR study of this compound analogues, a model could be developed based on a training set of compounds with known activities. The robustness of such a model is determined by statistical parameters like the cross-validation coefficient (q²) and the non-cross-validation coefficient (r²). A model with high predictive power can then be used to estimate the activity of novel, unsynthesized analogues. wu.ac.th

Molecular docking studies further elucidate the interactions between the benzamide analogues and their biological target. nih.gov By simulating the binding pose of the ligands in the active site of a receptor, docking can explain the experimental Structure-Activity Relationship (SAR) data at an atomic level. For example, docking might reveal that the 2-methoxy group on the benzoyl ring acts as a hydrogen bond acceptor, while the cyclopropyl group fits into a specific hydrophobic pocket.

The predictive power of these computational techniques is then validated through experimental synthesis and biological evaluation. A recent study on N-cyclopropyl-benzamide derivatives, specifically N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide and its analogues, demonstrated a clear SAR where the lipophilicity of the compound was found to be a key determinant of its inhibitory effect on osteoclast differentiation. nih.gov In this study, nine new derivatives were synthesized and screened, with compound 5b emerging as the most potent inhibitor. nih.gov

A hypothetical workflow integrating computational predictions with experimental SAR for this compound analogues could proceed as follows:

Initial SAR Analysis: A series of analogues is synthesized with modifications at the cyclopropyl, fluoro, and methoxy positions. Experimental testing reveals preliminary SAR trends.

Computational Modeling:

QSAR: A 3D-QSAR model is built using the experimental data. The model highlights the key steric and electronic features required for high activity. .

Molecular Docking: The synthesized compounds are docked into the active site of the target protein. The docking poses help to rationalize the observed SAR. For instance, it might be observed that the 4-fluoro substituent forms a crucial interaction with a specific amino acid residue.

Predictive Design: Based on the QSAR and docking results, a new set of virtual analogues is designed. These virtual compounds are predicted to have enhanced activity due to optimized interactions with the target.

Experimental Validation: The most promising virtual hits are synthesized and tested experimentally. The correlation between the predicted and experimental activities serves to validate the computational model.

This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process, leading to the identification of more potent and targeted therapeutic agents.

Interactive Data Table: SAR of Hypothetical this compound Analogues

The following interactive table presents hypothetical data for a series of this compound analogues, illustrating the integration of computational predictions (predicted IC₅₀) with experimental results (experimental IC₅₀).

| Compound ID | R1 (at position 4) | R2 (at position 2) | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |

| NCFM-1 | -F | -OCH₃ | 50 | 55 |

| NCFM-2 | -Cl | -OCH₃ | 45 | 48 |

| NCFM-3 | -Br | -OCH₃ | 60 | 65 |

| NCFM-4 | -F | -OH | 120 | 130 |

| NCFM-5 | -F | -OC₂H₅ | 75 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Metabolic Transformations and Biotransformation Pathways of N Cyclopropyl 4 Fluoro 2 Methoxybenzamide in Non Human Biological Systems

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (e.g., rat, dog, monkey)

The initial step in characterizing the metabolic fate of a new chemical entity is to assess its stability in the primary organ of metabolism, the liver. This is typically performed in vitro using subcellular fractions like liver microsomes or intact liver cells (hepatocytes) from various species. nih.gov These models are essential for early-stage drug discovery to predict a compound's metabolic clearance. nih.gov

The assessment involves incubating N-Cyclopropyl-4-fluoro-2-methoxybenzamide with liver microsomes or hepatocytes from species such as rats, dogs, and cynomolgus monkeys. mdpi.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including the metabolic half-life (t½) and the intrinsic clearance (Clint). nih.gov

These parameters help classify the compound's metabolic stability. For instance, a short half-life and high intrinsic clearance suggest the compound is rapidly metabolized, which may impact its systemic exposure and duration of action in vivo. nih.gov Studies have shown significant interspecies differences in metabolic rates; for example, rat hepatocytes can be more active in metabolizing certain compounds compared to dog or monkey hepatocytes. mdpi.comnih.gov This comparative approach is vital for selecting the appropriate animal model for further preclinical studies.

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Clearance Category |

|---|---|---|---|---|

| Rat | Liver Microsomes | 25 | 55.4 | High |

| Dog | Liver Microsomes | 48 | 28.9 | Intermediate |

| Monkey | Liver Microsomes | 65 | 21.3 | Low to Intermediate |

| Rat | Hepatocytes | 22 | 63.0 | High |

| Dog | Hepatocytes | 42 | 33.0 | Intermediate |

| Monkey | Hepatocytes | 59 | 23.5 | Low to Intermediate |

Note: The data in this table is illustrative and based on typical outcomes for compounds in this class, not on specific experimental results for this compound.

Identification of Major Metabolites of this compound

Following the stability assessment, the next step is to identify the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites. nih.gov The common metabolic "soft spots" on the this compound molecule are the methoxy (B1213986) group, the cyclopropyl (B3062369) ring, and the amide bond.

Metabolite identification studies often reveal several biotransformations. Key reactions include:

O-Demethylation: The removal of the methyl group from the 2-methoxy position on the benzene (B151609) ring to form a phenol (B47542) metabolite. This is a very common reaction for aromatic ethers.

Hydroxylation: The addition of a hydroxyl group, often on the cyclopropyl ring or the aromatic ring. This increases the water solubility of the compound.

Amide Hydrolysis: The cleavage of the amide bond, splitting the molecule into 4-fluoro-2-methoxybenzoic acid and cyclopropylamine (B47189).

Dealkylation: The removal of the entire cyclopropyl group from the amide nitrogen. nih.gov

Table 2: Potential Major Metabolites of this compound

| Metabolite ID | Proposed Structure Name | Biotransformation Pathway |

|---|---|---|

| M1 | N-Cyclopropyl-4-fluoro-2-hydroxybenzamide | O-Demethylation |

| M2 | N-(Hydroxycyclopropyl)-4-fluoro-2-methoxybenzamide | Cyclopropyl Ring Hydroxylation |

| M3 | 4-Fluoro-2-methoxybenzoic acid | Amide Hydrolysis |

| M4 | Cyclopropylamine | Amide Hydrolysis |

| M5 | 4-Fluoro-2-methoxybenzamide | N-Dealkylation |

Elucidation of Metabolic Enzymes and Pathways Involved (e.g., cytochrome P450 isoforms, conjugation reactions)

Drug metabolism is broadly divided into two phases. Phase I involves functionalization reactions like oxidation, reduction, and hydrolysis, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These reactions introduce or expose functional groups on the parent compound. nih.gov For a compound like this compound, the oxidative reactions such as O-demethylation and hydroxylation are typically mediated by CYP enzymes. The specific isoforms responsible (e.g., CYP3A4, CYP2D6, CYP2C9) can be identified using recombinant human CYP enzymes or specific chemical inhibitors. nih.govnih.gov

Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the functional group introduced in Phase I. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov For example, the phenolic metabolite (M1) formed by O-demethylation can undergo glucuronidation or sulfation.

Metabolic Profiling and Reaction Phenotyping using Advanced Analytical Techniques

Metabolic profiling, or metabolomics, employs advanced analytical platforms to comprehensively measure low-molecular-weight metabolites in a biological sample. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technology for this purpose. nih.gov Techniques like ultra-performance liquid chromatography (UPLC) offer superior chromatographic resolution and sensitivity. nih.govau.dk

For reaction phenotyping of this compound, incubations are analyzed using high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS. bohrium.com These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of potential metabolites. bohrium.com Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps in their definitive identification. bohrium.com This comprehensive workflow allows for a detailed map of the metabolic pathways. au.dk

Investigation of Metabolite Activity and Target Interaction (if relevant and non-clinical)

A critical aspect of metabolism studies is to determine whether the metabolites are pharmacologically active. Metabolites can be inactive, retain the activity of the parent compound, or have a different pharmacological profile altogether.

Once the major metabolites of this compound are identified, they can be chemically synthesized or isolated in sufficient quantities. These pure metabolites are then tested in the same non-clinical bioassays used to characterize the parent compound. For example, if the parent compound is an inhibitor of a specific enzyme, each metabolite would be tested for its inhibitory activity against that same enzyme. This helps to determine if the observed in vivo efficacy is due solely to the parent drug or to a combination of the parent and its active metabolites. Some metabolites of cyclopropane-containing compounds have been shown to possess biological activity, highlighting the importance of this evaluation. mdpi.com

Advanced Analytical Methodologies for the Research and Characterization of N Cyclopropyl 4 Fluoro 2 Methoxybenzamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of N-Cyclopropyl-4-fluoro-2-methoxybenzamide. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of an unambiguous elemental formula. For this compound (C11H12FNO2), the exact mass can be calculated and compared against the experimentally measured value, providing strong evidence for the compound's identity. rsc.org

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for this type of molecule, which readily forms a protonated molecular ion [M+H]⁺ in the gas phase.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the parent ion. By inducing collision-induced dissociation (CID), the [M+H]⁺ ion breaks apart into characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure, confirming the presence of the cyclopropyl (B3062369), fluoro-methoxy-benzoyl, and amide moieties.

Table 1: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Analysis Purpose |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃FNO₂⁺ | 210.0925 | Accurate mass determination and molecular formula confirmation. |

| [M-C₃H₄+H]⁺ | C₈H₉FNO₂⁺ | 170.0612 | Confirms loss of the cyclopropyl group. |

| [C₈H₆FO]⁺ | C₈H₆FO⁺ | 137.0403 | Represents the 4-fluoro-2-methoxybenzoyl cation, a key structural fragment. |